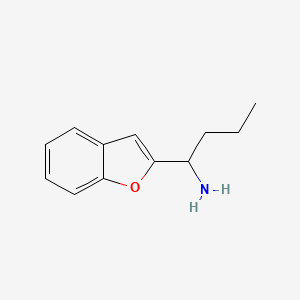
1-(1-Benzofuran-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-yl)butan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(1-Benzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent can yield the benzofuran core . . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Benzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance catecholaminergic and serotoninergic activity in the brain, which is linked to its potential therapeutic effects . The compound may also inhibit certain signaling pathways, such as the MAPK and Akt/mTOR pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-tumor and other pharmacological activities.
Comparison with Similar Compounds
1-(1-Benzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: Known for its biological activities, including anti-tumor properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Biological Activity
1-(1-Benzofuran-2-yl)butan-1-amine, a benzofuran derivative, has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety linked to a butan-1-amine side chain. This unique structure contributes to its biological activities. The compound has a molecular weight of approximately 267.12 g/mol, with the following structural representation:
| Compound Name | Structure | Molecular Weight |
|---|---|---|
| This compound | Structure | 267.12 g/mol |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis.
Case Study:
In a study assessing the effects of this compound on cancer cells, it was found that treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .
Antibacterial Properties
The compound also demonstrates antibacterial properties , making it a candidate for developing new antibiotics. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in treating infections.
Research Findings:
In vitro tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antibacterial activity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Catecholaminergic and Serotonergic Enhancement: The compound enhances neurotransmitter activity in the brain, potentially contributing to its therapeutic effects in mood disorders and neurodegenerative diseases .
- Receptor Binding: Studies have shown that it interacts selectively with sigma receptors (σ receptors), which are implicated in various physiological processes, including pain perception and mood regulation .
Comparative Analysis of Biological Activities
To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from recent studies regarding its biological activities:
| Compound | Activity Type | IC50/Effective Concentration | Targeted Cell Lines |
|---|---|---|---|
| 1-(1-Benzofuran-2-yl)butan-1-amina | Antitumor | ~25 µM | Lung, Breast Cancer Cells |
| 5-Bromo-benzofuran derivatives | Antibacterial | ~50 µg/mL | Various Bacterial Strains |
| Benzofuran-based chalcones | Anticancer | ~10 µM | Multiple Cancer Cell Lines |
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10H,2,5,13H2,1H3 |
InChI Key |
LWEBUMRBYYUFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















